2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole

Description

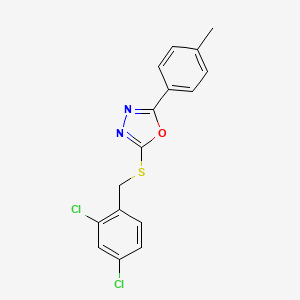

Chemical Structure: 2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole (CAS: 332869-51-9) is a 1,3,4-oxadiazole derivative featuring a 2,4-dichlorobenzylthio group at position 2 and a para-tolyl (p-tolyl) substituent at position 3.

Synthesis:

The compound is synthesized via nucleophilic substitution reactions, where aromatic thiols react with alkyl halides in the presence of a base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF). Subsequent purification by column chromatography yields the final product. This method aligns with protocols described for analogous oxadiazole derivatives in and .

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-19-20-16(21-15)22-9-12-6-7-13(17)8-14(12)18/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIQALXTXAYNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2,4-dichlorobenzyl chloride with a thiol compound, such as p-tolylthiol, under basic conditions. This step forms the thioether linkage.

Cyclization to Form the Oxadiazole Ring: The intermediate product is then subjected to cyclization with a suitable reagent, such as hydrazine hydrate, to form the 1,3,4-oxadiazole ring. The reaction is typically carried out under reflux conditions in a polar solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Thioether Formation and Cyclization

The initial step involves forming the thioether linkage between the 2,4-dichlorobenzyl group and the oxadiazole ring. Subsequent cyclization under controlled conditions (e.g., ethanol or dimethylformamide) is critical. Microwave-assisted synthesis has been reported to enhance reaction rates and yields.

Oxidative Cyclization

For derivatives with similar structures, oxidative cyclization of N-acylhydrazones using reagents like chloramine-T under microwave irradiation is common. For example, Li and He synthesized related oxadiazoles in 75.4% yield via this method .

Acylhydrazide and Carbon Disulfide Route

A core method involves reacting acylhydrazides with carbon disulfide in an alkaline alcohol solution, followed by acidification. This route is widely used for 5-substituted oxadiazole-2-thiols, though tautomerism (thiol-thione) may occur .

Synthesis Methods Comparison

Reactivity and Functional Groups

The compound’s reactivity is influenced by its substituents and electronic structure:

-

Thioether Linkage : The sulfur atom in the thioether group can participate in nucleophilic substitution or oxidation reactions.

-

Oxadiazole Ring : The heterocyclic ring may undergo electrophilic substitution or ring-opening under harsh conditions.

-

Steric and Electronic Effects : Substituents like 2,4-dichlorobenzyl and p-tolyl groups modulate reactivity. Electron-withdrawing groups (e.g., Cl) increase electrophilicity, while electron-donating groups (e.g., methyl) may stabilize intermediates .

Reactivity Trends

| Functional Group | Potential Reactions | Influencing Factors |

|---|---|---|

| Oxadiazole ring | Electrophilic substitution, ring-opening | Substituent electronic nature |

| Thioether (-S-) | Oxidation, nucleophilic substitution | Steric hindrance, solvent choice |

| Aromatic substituents | Hydrogenation, halogenation | Reaction conditions, catalysts |

Analytical and Structural Characterization

The compound’s structure and purity are typically validated using:

-

Nuclear Magnetic Resonance (NMR) : Confirms connectivity and substitution patterns.

-

Mass Spectrometry (MS) : Identifies molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=S, C-O stretches).

-

Thermal Analysis : TGA and DSC reveal stability and phase transitions.

Mechanism of Action (Biological Context)

While specific data for this exact compound is limited, oxadiazole derivatives generally interact with biological targets via:

-

Enzyme inhibition : Modulation of pathways like thymidine phosphorylase or telomerase .

-

Receptor binding : Hydrophobic interactions with aromatic rings and polar groups .

Biological Activity Trends

| Activity | Example Derivatives | IC₅₀ Values (Reported) |

|---|---|---|

| Telomerase inhibition | Pyridine/oxadiazole hybrids | 2.3–2.56 µM |

| Thymidine phosphorylase inhibition | Chlorophenyl oxadiazole derivatives | Comparable to reference drugs |

Challenges and Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Notably:

- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the dichlorobenzyl group enhances the efficacy against various bacterial strains .

- Anticancer Properties : Research indicates that compounds with oxadiazole moieties can inhibit cancer cell proliferation. The specific structure of 2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole has shown promise in targeting specific cancer pathways .

Agrochemicals

The compound's derivatives have been explored for their potential as agrochemicals:

- Pesticidal Activity : The thioether linkage and aromatic substituents contribute to the compound's effectiveness as a pesticide. Field studies suggest it can be effective against a range of agricultural pests while being less toxic to beneficial insects .

- Herbicidal Properties : Some derivatives have demonstrated herbicidal activity, making them candidates for development into safer herbicides that target specific weed species without harming crops .

Materials Science

In materials science, the compound's unique properties allow for various applications:

- Polymer Chemistry : The incorporation of oxadiazole into polymer matrices has been researched for creating materials with enhanced thermal stability and electrical properties. This makes them suitable for electronic applications .

- Photonic Devices : The photophysical properties of oxadiazoles are being studied for use in organic light-emitting diodes (OLEDs) and other photonic devices. The compound's ability to emit light when excited makes it a candidate for further development in this area .

Case Studies

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with molecular targets in cells. The thioether linkage and oxadiazole ring are believed to play crucial roles in its biological activity. The compound can interact with enzymes and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Physical Properties :

- Molecular Formula : C₁₇H₁₂Cl₂N₂OS

- Molecular Weight : 375.26 g/mol

- NMR Data : Expected aromatic protons (δ 7.2–8.1 ppm for dichlorobenzyl and p-tolyl groups) and a methyl singlet (δ ~2.4 ppm for p-tolyl CH₃) .

- Storage : Requires protection from heat and ignition sources, as per safety guidelines .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives, highlighting substituent variations and biological activities:

Key Trends and Insights

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 2,4-dichlorophenyl) and nitro groups enhance antiviral/antibacterial potency by increasing electrophilicity and membrane permeability .

- Sulfur-Containing Groups : Thioether (as in the target compound) vs. sulfone (e.g., methylsulfonyl) substituents influence activity. Sulfones show stronger antibacterial effects due to improved oxidative stability .

- Aromatic vs. Heteroaromatic Moieties : Pyrrolyl () and pyridinyl () groups at position 5 enhance enzyme inhibition, while p-tolyl derivatives () are associated with antiviral activity.

Biological Activity

The compound 2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anticonvulsant, and anti-inflammatory properties based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl thiol with p-tolyl isocyanate under controlled conditions. The resulting compound possesses a unique oxadiazole ring structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines with mechanisms likely involving apoptosis induction.

Anticonvulsant Activity

The anticonvulsant properties of oxadiazole derivatives have also been explored. In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have demonstrated that compounds like this compound can provide substantial protection against seizures.

The mechanisms underlying these effects may involve modulation of GABAergic transmission and inhibition of voltage-gated ion channels.

Anti-inflammatory Activity

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. In vivo models have shown that these compounds can reduce inflammation markers significantly.

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A compound similar to this compound was tested against multiple cancer cell lines showing promising results in inducing apoptosis through caspase activation and mitochondrial pathway modulation .

- Anticonvulsant Efficacy : In a controlled study using animal models for epilepsy, the compound demonstrated a significant reduction in seizure frequency compared to control groups treated with standard anticonvulsants .

Q & A

Q. What are the standard synthetic routes for 2-((2,4-Dichlorobenzyl)thio)-5-(p-tolyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing chloroacetic acid with acid hydrazides in POCl₃ for 5–6 hours, followed by neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc, 7:1) . Alternative routes use nucleophilic substitution, where aromatic thiols react with pre-synthesized oxadiazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Yields range from 73% to 93%, depending on substituents and reaction optimization .

Q. How is the compound characterized to confirm structure and purity?

Characterization employs:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., δ ~4.5 ppm for CH₂ in the thioether group, aromatic protons at δ 7.2–8.1 ppm) .

- HRMS : For molecular ion confirmation (e.g., [M+H]+ at m/z 408.9899 for dichloro derivatives) .

- Elemental analysis : Validates C, H, N, S content (e.g., <0.5% deviation between calculated and observed values) .

- Melting points : Sharp ranges (e.g., 101–103°C) indicate purity .

Q. What preliminary biological activities have been reported?

Oxadiazole derivatives exhibit antimicrobial, antifungal, and enzyme inhibitory properties. For example, analogs with dichlorobenzyl groups show activity against S. aureus (MIC <10 µg/mL) , while sulfonyl derivatives inhibit Rho/MRTF/SRF-mediated transcription, suggesting antifibrotic potential .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst use : Triethylamine improves thiol deprotonation, accelerating alkylation .

- Temperature control : Reflux in POCl₃ (~110°C) ensures complete cyclization without side reactions .

- Purification : Gradient column chromatography (e.g., hexane → EtOAc) resolves closely eluting byproducts .

Contradictions in yields (e.g., 73% vs. 93% for similar routes) may stem from substituent electronic effects or purification efficiency .

Q. What computational methods predict the compound’s biological interactions?

- Molecular docking : Used to simulate binding to targets like S. aureus enzymes, with RMSD <2 Å indicating stable complexes .

- Molecular dynamics (MD) : 200-ns simulations assess binding stability (e.g., ligand-protein hydrogen bonds) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Q. How can contradictory biological activity data between studies be resolved?

- Assay standardization : Use consistent protocols (e.g., microbroth dilution for antimicrobial tests) .

- Structural analogs : Compare substituent effects (e.g., dichloro vs. monochloro benzyl groups alter hydrophobicity and target affinity) .

- Dose-response curves : Ensure linearity (R² >0.95) to validate potency metrics .

For example, dichlorophenyl derivatives in show higher transcriptional inhibition than p-tolyl analogs due to enhanced electron-withdrawing effects.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.